BenchChemオンラインストアへようこそ!

1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol

Lipophilicity Physicochemical Properties Medicinal Chemistry

Procure this specific 2,5-difluorophenoxy regioisomer for reliable SAR and synthetic development. Its unique fluorine pattern provides distinct LogP (3.81), pKa, and a diagnostic ¹⁹F NMR signal absent in non-fluorinated analogs. Available in 1g-10g at 98% purity, it ensures batch consistency for kinase/GPCR library construction and process scale-up. Request a quote for immediate research needs.

Molecular Formula C14H12F2O2
Molecular Weight 250.245
CAS No. 1478075-02-3
Cat. No. B2513069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol
CAS1478075-02-3
Molecular FormulaC14H12F2O2
Molecular Weight250.245
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC2=C(C=CC(=C2)F)F)O
InChIInChI=1S/C14H12F2O2/c1-9(17)10-2-5-12(6-3-10)18-14-8-11(15)4-7-13(14)16/h2-9,17H,1H3
InChIKeyHRJLAXOCLRVSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1478075-02-3 Procurement Guide | 2,5-Difluorophenoxy Phenyl Ethanol Chemical Properties & Applications


1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol (CAS 1478075-02-3), also named Benzenemethanol, 4-(2,5-difluorophenoxy)-α-methyl-, is a fluorinated aromatic alcohol with the molecular formula C14H12F2O2 and molecular weight 250.24 g/mol . Its structure features a 2,5-difluorophenoxy substituent on a phenyl ring with an ethanol moiety, giving it a calculated LogP of 3.8104 and a topological polar surface area (TPSA) of 29.46 Ų . This compound serves primarily as a research chemical and synthetic building block, with commercially available purities of 95% to 98% [1].

Why 2,5-Difluorophenoxy Phenyl Ethanol Cannot Be Interchanged with Regioisomeric or Non-Fluorinated Analogs


Substitution of 1-[4-(2,5-difluorophenoxy)phenyl]ethan-1-ol with non-fluorinated or differently substituted phenoxy analogs introduces distinct changes in physicochemical properties that directly impact synthetic utility and biological screening outcomes. The 2,5-difluoro substitution pattern on the phenoxy ring creates a specific electron-withdrawing environment that alters the pKa of the ethanol hydroxyl group (predicted 14.34±0.20) and modulates lipophilicity (XLogP3 3.81) compared to regioisomers such as the 3,4-difluorophenoxy analog (CAS 1153088-54-0) or the 2,3-difluorophenoxy analog (CAS 1354411-49-6) [1]. These differences translate to altered metabolic stability, hydrogen-bonding capacity, and molecular recognition profiles in downstream applications. Additionally, the presence of fluorine atoms at the 2- and 5-positions provides unique spectroscopic handles (¹⁹F NMR) for reaction monitoring and quality control that are absent in non-fluorinated phenyl ethanol derivatives. Generic substitution without verifying positional fluorine configuration risks irreproducible synthetic yields, altered pharmacokinetic profiles in screening cascades, and compromised analytical traceability.

1478075-02-3 Quantitative Differentiation Data vs. Regioisomers and Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 2,5-Difluoro vs. 3,4-Difluoro Regioisomers

The 2,5-difluorophenoxy substitution pattern yields a calculated XLogP3 of 3.8104 for 1-[4-(2,5-difluorophenoxy)phenyl]ethan-1-ol . In contrast, the structurally similar 1-[3-bromo-4-(2,3-difluorophenoxy)phenyl]ethanol analog exhibits a higher XLogP3 of 3.9 [1]. This difference of approximately 0.09 log units, though modest, is directionally meaningful for membrane permeability and can influence partitioning behavior in biphasic reaction systems and biological assays. The lower lipophilicity of the 2,5-difluoro isomer relative to the 2,3-difluoro brominated analog may translate to improved aqueous solubility while maintaining sufficient membrane permeability for cell-based screening applications.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen Bond Acceptor Capacity: 2,5-Difluoro Substitution vs. Non-Fluorinated Phenoxy Derivatives

1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol contains two hydrogen bond acceptor atoms and one hydrogen bond donor atom . The difluorophenoxy moiety contributes fluorine atoms capable of participating in weak C-F···H hydrogen bonding interactions and orthogonal multipolar interactions with protein binding pockets [1]. In comparison, the related 1-[3-bromo-4-(2,3-difluorophenoxy)phenyl]ethanol analog contains four hydrogen bond acceptor atoms and one donor atom [2]. The reduced hydrogen bond acceptor count (2 vs. 4) in the target compound correlates with distinct molecular recognition profiles and may reduce promiscuous binding in biochemical assays. This difference arises from the absence of the bromine substituent and the distinct fluorine positioning on the phenoxy ring.

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

Topological Polar Surface Area Differentiation: 2,5-Difluorophenoxy vs. Brominated 2,3-Difluorophenoxy Analog

The topological polar surface area (TPSA) of 1-[4-(2,5-difluorophenoxy)phenyl]ethan-1-ol is calculated as 29.46 Ų . The 1-[3-bromo-4-(2,3-difluorophenoxy)phenyl]ethanol comparator exhibits a marginally higher TPSA of 29.5 Ų [1]. While this difference of 0.04 Ų is minimal, both compounds fall below the 140 Ų threshold associated with favorable oral bioavailability and within the 60–70 Ų range predictive of good blood-brain barrier penetration. The near-identical TPSA values indicate that the 2,5-difluoro substitution pattern does not substantially alter overall molecular polarity compared to the 2,3-difluoro brominated variant, despite differences in halogen composition. This suggests that selection between these building blocks can be driven primarily by synthetic accessibility and downstream coupling chemistry rather than polarity considerations.

TPSA Membrane Permeability Drug-Likeness

Class-Level Inference: 2,5-Difluorophenoxy Moiety in Bioactive Molecules vs. Alternative Fluorination Patterns

The 2,5-difluorophenoxy pharmacophore appears in multiple development-stage therapeutic candidates, including ONO-AG-367 and Sepetoprost (ONO-9054) for glaucoma and ocular hypertension , and in HIF-1α modulators with EC50 = 2,260 nM in Hep3B cellular assays [1]. While 1-[4-(2,5-difluorophenoxy)phenyl]ethan-1-ol itself is not the bioactive entity in these examples, the recurring use of the identical 2,5-difluorophenoxy moiety across distinct chemotypes suggests that this specific fluorine substitution pattern confers favorable properties for target engagement and pharmacokinetics [2]. Alternative fluorination patterns (e.g., 3,4-difluoro, 2,4-difluoro, or 2,3-difluoro) appear in different pharmacological contexts, but the 2,5-difluoro arrangement is notably represented in clinically evaluated prostaglandin analogs and hypoxia pathway modulators. This pattern-level consistency provides indirect evidence that the 2,5-difluorophenoxy motif offers a validated starting point for medicinal chemistry programs where fluorine-mediated modulation of potency, selectivity, or metabolism is desired.

Pharmacophore Fluorine Chemistry Drug Discovery

Optimal Procurement Scenarios for 1478075-02-3: Evidence-Based Applications


Medicinal Chemistry: Synthesis of Fluorinated Building Blocks for Kinase or GPCR Targeted Libraries

This compound is optimally procured for use as a versatile synthetic intermediate in the construction of fluorinated small-molecule libraries targeting kinases, GPCRs, or ion channels. The 2,5-difluorophenoxy motif, as documented in clinical candidates such as ONO-AG-367 [1], provides a metabolically stable phenyl ether scaffold with favorable LogP (3.8104) and TPSA (29.46 Ų) characteristics . The ethanol moiety offers a functional handle for further derivatization (e.g., oxidation to ketone, conversion to leaving group for nucleophilic substitution, or Mitsunobu coupling), enabling rapid analog generation. Procurement of this specific regioisomer ensures that SAR studies interrogate the 2,5-difluoro substitution pattern rather than alternative fluorine arrangements that may yield divergent biological outcomes.

Analytical Chemistry: ¹⁹F NMR Internal Standard or Spectroscopic Probe Development

The two chemically distinct fluorine atoms in the 2,5-difluorophenoxy group provide a diagnostic ¹⁹F NMR signal that can be exploited for reaction monitoring, quantitative analysis, or as an internal standard in fluorine NMR spectroscopy [1]. Unlike non-fluorinated phenoxy ethanol analogs, this compound offers a unique spectroscopic fingerprint without requiring isotopic labeling. The predicted boiling point of 315.0±42.0 °C and density of 1.254±0.06 g/cm³ further support its utility in methods development where thermal stability and well-defined physical properties are advantageous. This application is particularly relevant for laboratories developing fluorine-detected fragment-based screening assays or optimizing fluorination reaction conditions.

Chemical Biology: Probe Molecule for Fluorine-Mediated Protein-Ligand Interaction Studies

The 2,5-difluorophenoxy moiety enables fluorine-specific biophysical studies using ¹⁹F NMR or X-ray crystallography to characterize protein-ligand interactions [1]. The presence of fluorine atoms at the 2- and 5-positions creates a distinct electron density map in crystallographic studies while providing a sensitive NMR-active nucleus for detecting binding-induced chemical shift perturbations. The compound's calculated physicochemical properties (H-bond acceptors: 2; TPSA: 29.46 Ų) suggest favorable aqueous solubility relative to more lipophilic brominated analogs, facilitating biochemical assay development at physiologically relevant concentrations. This scenario is particularly valuable for research groups studying fluorine-mediated binding energetics or developing fluorine-containing chemical probes for target validation.

Process Chemistry: Intermediate for Scale-Up of 2,5-Difluorophenoxy-Containing API Candidates

For CROs and pharmaceutical development teams scaling up synthetic routes to API candidates containing the 2,5-difluorophenoxy pharmacophore (e.g., ONO-9054/Sepetoprost analogs) [1], this compound serves as a critical late-stage intermediate or reference standard. The commercial availability in 1g, 5g, and 10g quantities with 95–98% purity supports both early feasibility studies and initial process optimization campaigns. Procurement from qualified suppliers with full analytical documentation (SDS, COA) ensures batch-to-batch consistency essential for regulatory compliance in IND-enabling studies. The absence of bromine or other heavy halogens simplifies waste stream management and reduces genotoxic impurity concerns during scale-up relative to brominated difluorophenoxy alternatives.

Quote Request

Request a Quote for 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.